molecular formula C16H9ClN2 B14799442 Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- CAS No. 15517-61-0

Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-

Cat. No.: B14799442
CAS No.: 15517-61-0
M. Wt: 264.71 g/mol
InChI Key: UAOKDQHQPPEJDS-UHFFFAOYSA-N
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Description

Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- is an organic compound with the molecular formula C16H9ClN2 It is known for its unique structure, which includes a phenylmethylene group substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- typically involves the reaction of malononitrile with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its nitrile groups can undergo hydrolysis, leading to the formation of carboxylic acids, which may interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, [(phenylmethylene)]-: Similar structure but lacks the 4-chlorophenyl substitution.

    Propanedinitrile, [(4-methylphenyl)phenylmethylene]-: Contains a 4-methylphenyl group instead of a 4-chlorophenyl group.

Uniqueness

Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

15517-61-0

Molecular Formula

C16H9ClN2

Molecular Weight

264.71 g/mol

IUPAC Name

2-[(4-chlorophenyl)-phenylmethylidene]propanedinitrile

InChI

InChI=1S/C16H9ClN2/c17-15-8-6-13(7-9-15)16(14(10-18)11-19)12-4-2-1-3-5-12/h1-9H

InChI Key

UAOKDQHQPPEJDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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